1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-5-(methylthio)benzaldehyde with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
3-Amino-5-methylthio-1H-1,2,4-triazole: Shares the amino and methylthio groups but differs in the core structure.
5-Amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide: Contains similar functional groups but has a different heterocyclic core.
Uniqueness: 1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups and the presence of a chloropropanone moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12ClNOS |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(3-amino-5-methylsulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(13)10(11)7-3-8(12)5-9(4-7)14-2/h3-5,10H,12H2,1-2H3 |
InChI Key |
MYNVVOMKFDFRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)SC)N)Cl |
Origin of Product |
United States |
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